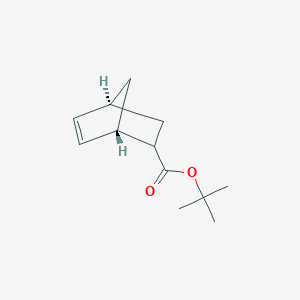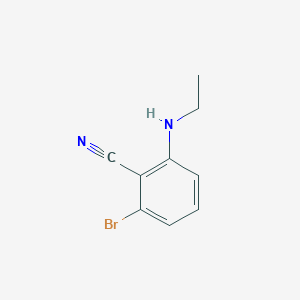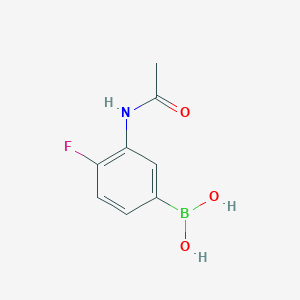
(3-Acetamido-4-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetamido-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with acetamido and fluorine groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetamido-4-fluorophenyl)boronic acid typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluoroaniline, undergoes nitration to form 3-nitro-4-fluoroaniline. This intermediate is then reduced to yield 3-amino-4-fluoroaniline.
Acetylation: The amino group of 3-amino-4-fluoroaniline is acetylated using acetic anhydride to produce 3-acetamido-4-fluoroaniline.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Acetamido-4-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The acetamido and fluorine groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenol Derivatives: Resulting from oxidation reactions.
Substituted Derivatives: Produced through nucleophilic substitution.
Aplicaciones Científicas De Investigación
(3-Acetamido-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Acetamido-4-fluorophenyl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable reagent in the study of enzyme inhibition and molecular recognition. The acetamido and fluorine groups further enhance its reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
4-Fluorophenylboronic acid: Similar in structure but lacks the acetamido group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine substituent instead of the acetamido group.
Uniqueness: (3-Acetamido-4-fluorophenyl)boronic acid is unique due to the presence of both acetamido and fluorine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Propiedades
IUPAC Name |
(3-acetamido-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4,13-14H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIWQQDEHAMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)NC(=O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
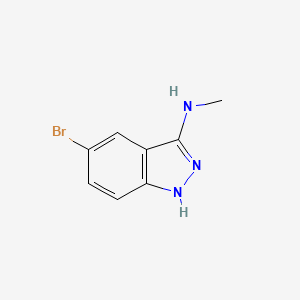
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7892391.png)
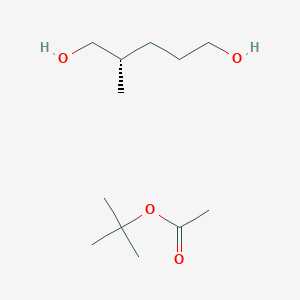
![5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7892398.png)
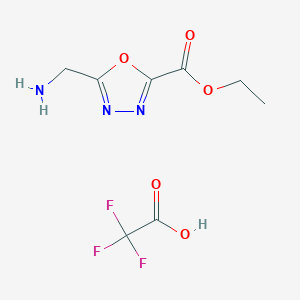
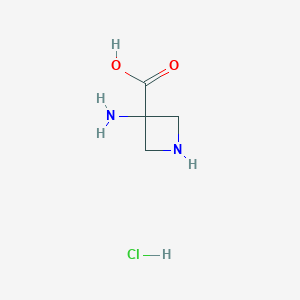
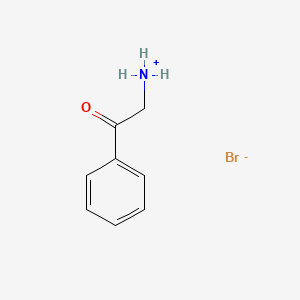
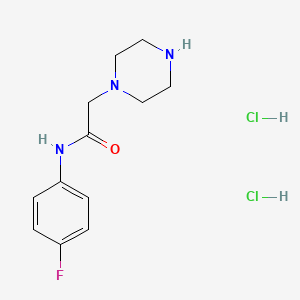
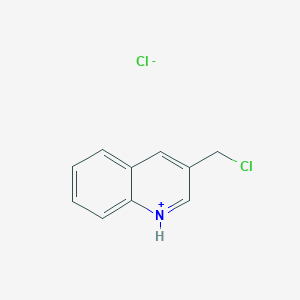
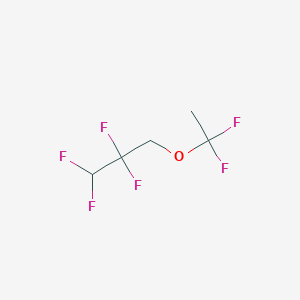
![[(1S)-1-carboxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B7892458.png)

